molecular formula C14H15BrO B1275572 2-Bromo-6-butoxynaphthalene CAS No. 66217-20-7

2-Bromo-6-butoxynaphthalene

Cat. No. B1275572
CAS RN: 66217-20-7
M. Wt: 279.17 g/mol
InChI Key: LIQQRPRDWMYCPK-UHFFFAOYSA-N
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Description

2-Bromo-6-butoxynaphthalene is a brominated naphthalene derivative that is of interest in various chemical research areas. While the specific compound is not directly studied in the provided papers, related brominated naphthalenes and their chemical properties, synthesis, and potential applications are discussed, which can provide insights into the behavior and characteristics of 2-Bromo-6-butoxynaphthalene.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives often involves halogenation reactions, as seen in the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether, where a CuBr2-mediated multi-step reaction is employed . Similarly, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene is achieved using Dakin's oxidation and Claisen rearrangement, starting from 1-methoxynaphthalene . These methods suggest that the synthesis of 2-Bromo-6-butoxynaphthalene could potentially be carried out through similar halogenation strategies, possibly involving the use of brominating agents like CuBr2 or direct bromination of a suitably substituted naphthalene precursor.

Molecular Structure Analysis

The molecular structure of brominated naphthalenes can be analyzed using spectroscopic methods such as FT-IR and FT-Raman, as demonstrated in the study of 2-bromo-6-methoxynaphthalene . Density Functional Theory (DFT) calculations can provide theoretical insights into the vibrational modes, molecular geometry, and conformational stability of such compounds . These techniques could be applied to 2-Bromo-6-butoxynaphthalene to determine its molecular structure and stability.

Chemical Reactions Analysis

Brominated naphthalenes can undergo various chemical reactions, including further halogenation, as seen in the high-temperature bromination of 2-bromo-1,4-dihydro-1,4-ethenonaphthalene leading to rearranged tribromides . The reactivity of brominated naphthalenes towards nucleophiles is also of interest, as demonstrated by the use of 2-bromoacetyl-6-methoxynaphthalene in the fluorescent labelling of carboxylic acids for HPLC analysis . These studies suggest that 2-Bromo-6-butoxynaphthalene could participate in similar reactions, potentially serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes can be deduced from their spectroscopic data and computational studies. For instance, the HOMO-LUMO energy gap indicates the stability of the molecule, and the molecular electrostatic potential (MEP) can reveal reactive sites for electrophilic and nucleophilic attacks . The NBO analysis can provide information on charge delocalization within the molecule . These analyses can be applied to 2-Bromo-6-butoxynaphthalene to predict its reactivity and interactions with other chemical species.

Scientific Research Applications

  • Summary of the Application : The Williamson Ether Synthesis is a method used to prepare ethers from alkyl halides and alcohols in the presence of a base. In this case, 2-Bromo-6-butoxynaphthalene can be used as the alkyl halide .
  • Methods of Application or Experimental Procedures : The reaction involves the deprotonation of 2-naphthol with sodium hydroxide to form a naphthoxide ion. The electrophile, 1-bromobutane, is then added to the solution, and the SN2 reaction takes place to form 2-butoxynaphthalene .
  • Results or Outcomes : The product, 2-butoxynaphthalene, is commonly used in the food industry as a flavoring agent due to its fruity taste similar to raspberry or strawberry .
  • Summary of the Application : The SN2 reaction is a fundamental concept in introductory organic chemistry courses. In this case, 2-Bromo-6-butoxynaphthalene can be used in an updated methodology utilizing an alkyl tosylate, rather than a halide, as the electrophile .
  • Methods of Application or Experimental Procedures : The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .
  • Results or Outcomes : The product of this reaction gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .

Safety And Hazards

2-Bromo-6-butoxynaphthalene may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-bromo-6-butoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQQRPRDWMYCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396566
Record name 2-bromo-6-butoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-butoxynaphthalene

CAS RN

66217-20-7
Record name 2-bromo-6-butoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An oil dispersion of 480 mg (50%, 10 mmol, Alfa) of sodium hydride was washed three times with petroleum ether then the residue covered with 5 ml of dry THF. To the resulting stirred slurry was added dropwise a solution of 2.00 g (8.97 mmol, Aldrich) of 6-bromo-2-naphthol, in 10 ml of THF over 10 minutes. The reaction mixture was stirred for 30 minutes then 1.70 g (9.23 mmol, Aldrich) of 1-iodobutane and 15 ml of sieve-dried DMF were added. The resulting solution was heated to 60° for two hours, then cooled, added to 100 ml of H2O and extracted with 50 ml of petroleum ether. The organic extract was washed with an additional 100 ml of H2O, dried (MgSO4) and concentrated in vacuo to give a solid. The crude material was purified by flash chromatography (15×5 cm, pet ether) to afford 2.31 g (92%) of title compound as a white solid, m.p. 48°-50°.
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480 mg
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petroleum ether
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2 g
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1.7 g
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15 mL
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10 mL
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5 mL
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100 mL
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Yield
92%

Synthesis routes and methods III

Procedure details

2-Bromo-6-butoxynaphthalene was prepared according to the method of Example 1, part a, except using 6-bromo-2-naphthol instead of 4-hydroxyacetophenone and using 1-bromobutane instead of benzylbromide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WL Chia, CW Liu - International Journal of Molecular Sciences, 2015 - mdpi.com
… For 4O-NpQOMe in 3, to a solution of 2-bromo-6-butoxynaphthalene (10 mmol) in THF (20 mL), freshly dried magnesium granules (11 mmol) were added under an inert nitrogen …
Number of citations: 4 www.mdpi.com
M Hird, KJ Toyne, GW Gray, SE Day… - Liquid …, 1993 - Taylor & Francis
A range of nematogenic materials which incorporate a 2,6-disubstituted naphthyl moiety and a terminal cyano-substituent have been synthesized by using palladium-catalysed cross-…
Number of citations: 228 www.tandfonline.com
WL Chia, CW Lin - Liquid Crystals, 2013 - Taylor & Francis
… For 4O-NpPyCN in 3: to a solution of 2-bromo-6-butoxynaphthalene (10 mmol) in THF (20 ml) was added freshly dried magnesium granules (11 mmol) under an inert nitrogen …
Number of citations: 24 www.tandfonline.com
M Vilches-Herrera, J Miranda-Sepúlveda… - Bioorganic & medicinal …, 2009 - Elsevier
A series of naphthylisopropylamine and N-benzyl-4-methylthioamphetamine derivatives were evaluated as monoamine oxidase inhibitors. Their potencies were compared with those of …
Number of citations: 40 www.sciencedirect.com
D Shinde, J Salunke, NR Candeias, F Tinti, M Gazzano… - researchgate.net
… 1H and 13C NMR of 2-bromo-6-butoxynaphthalene 6. • Figure S8. 1H and 13C NMR of 2-(6-… Synthesis of 2-bromo-6-butoxynaphthalene (6). 6-bromo-2-napthol (4 g, 18 mmol), …
Number of citations: 2 www.researchgate.net
DB Shinde - 2018 - dspace.ncl.res.in
… spectrum (in CDCl3) of 2-bromo-6-butoxynaphthalene 184 S 5.8 13C NMR spectrum (in CDCl3) of 2-bromo-6-butoxynaphthalene … S 5.18 IR spectrum of 2-bromo-6-butoxynaphthalene …
Number of citations: 1 dspace.ncl.res.in
陳信嵐, 許千樹 - 2004 - ir.nctu.edu.tw
本研究成功的合成三系列末端含有異硫氰基之液晶化合物.所合成之化合物皆具有寬廣的液晶相範圍,且皆為雙向變之向列型液晶.第一系列化合物主結構中含有萘基,合成具有共軛之雙苯環結構,…
Number of citations: 0 ir.nctu.edu.tw

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